
Rilpivirine Amide-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rilpivirine Amide-2 is a derivative of rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1). This compound retains the core structure of rilpivirine but includes modifications that may enhance its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rilpivirine involves several key steps:
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared through a reaction involving acrylonitrile and 4-amino-3,5-dimethylphenyl.
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized by reacting 4-chloropyrimidine with benzonitrile.
Final Synthesis of Rilpivirine: The final step involves the reaction between the two intermediates in acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of rilpivirine typically involves optimization of the synthetic route to improve yield and reduce reaction time. Microwave-promoted methods have been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents, significantly reducing reaction time and improving overall yield .
Análisis De Reacciones Químicas
Types of Reactions
Rilpivirine Amide-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Rilpivirine Amide-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying NNRTIs and their interactions with reverse transcriptase.
Biology: Investigated for its potential effects on various biological pathways and its interactions with cellular components.
Medicine: Explored for its potential use in combination therapies for HIV-1 treatment, particularly in cases where resistance to other NNRTIs has developed.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Rilpivirine Amide-2 exerts its effects by binding non-competitively to the reverse transcriptase enzyme of HIV-1. This binding blocks the RNA-dependent and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The compound’s internal conformational flexibility and the plasticity of its interacting binding site contribute to its high potency and reduced chance of resistance compared to other NNRTIs .
Comparación Con Compuestos Similares
Similar Compounds
Etravirine: Another NNRTI used in the treatment of HIV-1.
Efavirenz: An older NNRTI with a different side-effect profile and potency.
Nevirapine: An NNRTI with a different mechanism of action and resistance profile.
Uniqueness
Rilpivirine Amide-2 is unique due to its high genetic barrier to resistance, requiring multiple mutations to confer significant resistance. It also has a longer half-life and a more favorable side-effect profile compared to older NNRTIs .
Propiedades
Número CAS |
1446439-51-5 |
|---|---|
Fórmula molecular |
C22H20N6O |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C22H20N6O/c1-14-12-16(4-3-10-23)13-15(2)20(14)27-19-9-11-25-22(28-19)26-18-7-5-17(6-8-18)21(24)29/h3-9,11-13H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b4-3+ |
Clave InChI |
GIHDBDOYQLEFSB-ONEGZZNKSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)/C=C/C#N |
SMILES canónico |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


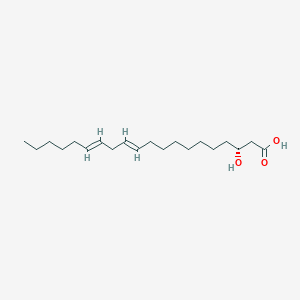
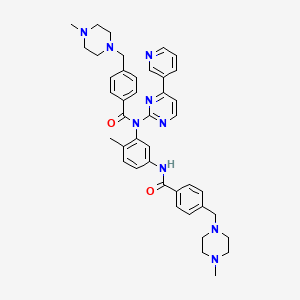
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)

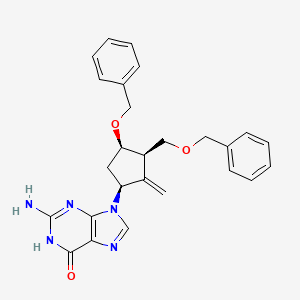
![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
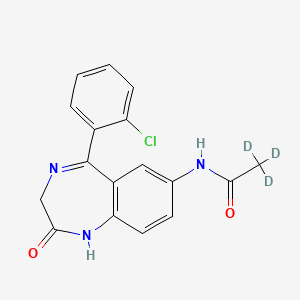

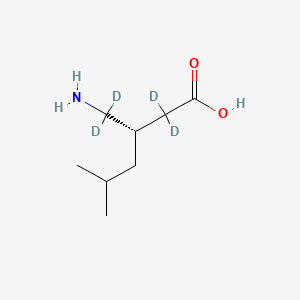
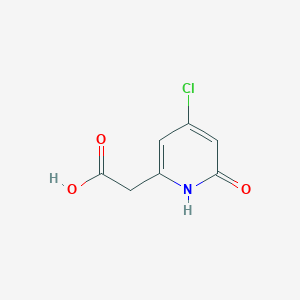
![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
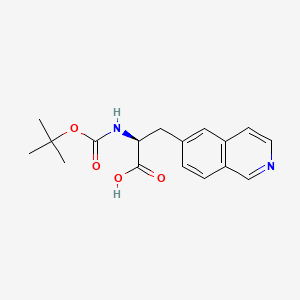
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)

